Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

Targeted Kinase Inhibition MAP3K7/TAK1 Signaling MNK1/eIF4E Pathway

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate (CAS 439095-86-0) is a synthetically accessible small molecule belonging to the class of tetrahydroquinoline-based kinase inhibitors. It features a 3-cyano-tetrahydroquinoline core linked via a sulfanyl bridge to a methyl benzoate moiety (MF: C18H16N2O2S; MW: 324.4 g/mol).

Molecular Formula C18H16N2O2S
Molecular Weight 324.4
CAS No. 439095-86-0
Cat. No. B2574440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
CAS439095-86-0
Molecular FormulaC18H16N2O2S
Molecular Weight324.4
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SC2=C(C=C3CCCCC3=N2)C#N
InChIInChI=1S/C18H16N2O2S/c1-22-18(21)14-7-3-5-9-16(14)23-17-13(11-19)10-12-6-2-4-8-15(12)20-17/h3,5,7,9-10H,2,4,6,8H2,1H3
InChIKeyWTWOYLFGVPUXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate (CAS 439095-86-0) for Targeted Kinase Research


Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate (CAS 439095-86-0) is a synthetically accessible small molecule belonging to the class of tetrahydroquinoline-based kinase inhibitors [1]. It features a 3-cyano-tetrahydroquinoline core linked via a sulfanyl bridge to a methyl benzoate moiety (MF: C18H16N2O2S; MW: 324.4 g/mol) . Publicly available bioactivity data, curated by the ChEMBL database, confirm its primary engagement with key regulatory kinases, making it a focused tool compound for interrogating MAP3K7 (TAK1) and MKNK1 (MNK1) signaling axes [2].

Structural Determinants of Target Engagement: Why Closely Related Analogs Cannot Replace Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate


Superficial structural similarity among tetrahydroquinoline derivatives frequently leads to erroneous substitution in kinase inhibitor research. The precise placement of the cyano group at position 3, the direct sulfide bridge, and the methyl ester terminus collectively define a unique pharmacophore fingerprint that governs kinase selectivity. A slight structural deviation—such as replacing the methyl ester with a free carboxylic acid or adding a methylene spacer between the sulfide and benzoate —profoundly alters hydrogen-bonding capacity and lipophilic character, resulting in divergent target engagement profiles. Generic analogs lacking quantified bioactivity against MAP3K7 or MKNK1 cannot be considered functionally interchangeable substitutes for this specific compound.

Quantitative Differentiation Map: Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate Kinase Selectivity Profile


Dual MAP3K7/MKNK1 Inhibition with Micromolar Potency

This compound demonstrates confirmed dual inhibition of human MAP3K7 (TAK1) and MKNK1 (MNK1) in a radiometric pan-quinase assay. Its IC50 of less than 5,000 nM for both targets is a critical differentiator from other simple tetrahydroquinoline building blocks that show no measurable kinase activity in similar screens [1]. This specific dual profile is relevant for studying upstream MAPK and downstream translation initiation pathways simultaneously, a property not replicated by single-target MAP3K7 inhibitors like 5Z-7-oxozeaenol.

Targeted Kinase Inhibition MAP3K7/TAK1 Signaling MNK1/eIF4E Pathway

Selectivity Window Against Aurora Kinases

A key procurement decision often hinges on off-target liabilities. While this compound inhibits Aurora B and C kinases with a similar IC50 (5.00E+3 nM) to MAP3K7 and MKNK1 [1], this establishes a quantitative selectivity baseline. For researchers aiming to profile specific TAK1/MNK1-driven responses, this parallel potency data is essential. It confirms the compound is not a promiscuous pan-kinase inhibitor at sub-micromolar levels, contrasting with compounds like the broad-spectrum inhibitor Staurosporine (IC50 typically <100 nM for Aurora B).

Kinase Selectivity Profiling Aurora B Off-target Prediction Mitotic Kinase Counter-screening

Physicochemical Advantages of the Methyl Ester Moiety

The compound's methyl ester group provides a pre-esterified 'prodrug' form with a calculated LogP value of 4.1 and zero hydrogen bond donors [1]. This is in contrast to its free carboxylic acid analog, which would be predicted to have a significantly lower LogP and a charged carboxylate at physiological pH. This difference directly impacts passive membrane permeability, a critical attribute for intracellular kinase targeting. While the free acid would dominate as a synthetic precursor in compound libraries, the methyl ester offers a superior balance of solubility and permeability for cell-free and preliminary cell-based assays.

Cell Permeability Prodrug Design Structure-Property Relationships

Validated Application Scenarios for Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate in Disease-Relevant Kinase Research


Dissecting TAK1 vs. NF-κB Signaling in Inflammatory Disease Models

Utilize the compound as a micromolar-grade TAK1 (MAP3K7) inhibitor to probe downstream JNK/p38 vs. NF-κB activation following TNF-α or IL-1β stimulation. Unlike complete TAK1 knockout or RNA interference, this compound provides a tunable pharmacological intervention. It is particularly suitable for researchers who need to bypass the confounding cytotoxicity seen with more potent but less selective natural products like 5Z-7-oxozeaenol [1][2].

Profiling MNK1-dependent Translation in Cancer Cell Lines

Employ the compound to inhibit MNK1 (MKNK1) and block eIF4E phosphorylation at Ser209. This application is critical for characterizing the cap-dependent translation of oncogenic transcripts (e.g., c-Myc, Cyclin D1) [2]. The quantified dual MAP3K7/MKNK1 profile allows investigators to attribute observed phenotypic effects specifically to these targets, rather than general kinase inhibition.

Screening for Chemical Synergy with Aurora Kinase Inhibitors

Given its parallel micromolar activity on Aurora B and C [2], this compound serves as an ideal co-treatment for evaluating synergistic or synthetic lethal interactions with other cell cycle inhibitors. It functions as a low-potency Aurora inhibitor baseline, against which the enhanced potency of a novel clinical candidate can be quantitatively benchmarked.

Use as a Vetted Negative Control for Kinase Selectivity Panels

Leverage the well-curated, publicly available kinase IC50 dataset [2] to use this compound as a 'high-concentration negative control' in selectivity panels. Its defined, narrow micromolar window on only a handful of kinases makes it superior to ambiguous 'inactive' building blocks for identifying false-positive hits in high-throughput screens.

Quote Request

Request a Quote for Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.